molecular formula C21H18ClNO2 B5363866 N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide

N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide

Cat. No. B5363866
M. Wt: 351.8 g/mol
InChI Key: XRBAIWVKVAMUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, also known as ACEA, is a synthetic cannabinoid that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of CB1 receptor agonists and is known to have a high affinity for the CB1 receptor.

Mechanism of Action

N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide exerts its effects by binding to the CB1 receptor, which is primarily located in the central nervous system. The binding of this compound to the CB1 receptor results in the activation of intracellular signaling pathways, leading to the modulation of various physiological processes, including pain perception, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes, including pain perception, inflammation, and appetite regulation. The compound has also been found to have a neuroprotective effect and can reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide has several advantages for use in laboratory experiments. The compound has a high affinity for the CB1 receptor, which allows for the precise modulation of this receptor. Additionally, this compound is a synthetic compound, which allows for the easy production of large quantities of the compound for research purposes. However, one limitation of this compound is that it is not selective for the CB1 receptor and can also bind to other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide. One area of research could focus on the development of more selective CB1 receptor agonists that do not bind to other receptors. Another area of research could focus on the potential therapeutic applications of this compound in other medical conditions, such as epilepsy and anxiety disorders. Additionally, further research could be conducted to elucidate the mechanisms underlying the neuroprotective and anti-cancer effects of this compound.

Synthesis Methods

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide involves the reaction of 2-chlorophenol with ethylbromide, followed by the reaction of the resulting compound with 1,2-dihydro-5-acenaphthylenecarboxylic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions, including neurodegenerative diseases, pain management, and cancer. The compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have analgesic properties and can reduce pain in animal models of chronic pain. Additionally, this compound has been studied for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c22-18-6-1-2-7-19(18)25-13-12-23-21(24)17-11-10-15-9-8-14-4-3-5-16(17)20(14)15/h1-7,10-11H,8-9,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBAIWVKVAMUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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